(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride
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Overview
Description
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the trifluoroethoxy group on the pyrrolidine ring. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and reactivity, leading to various biological and chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanamine hydrochloride
- ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamid
Uniqueness
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride is unique due to its specific trifluoroethoxy substitution on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H11ClF3NO |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(3R)-3-(2,2,2-trifluoroethoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-11-5-1-2-10-3-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
PHTRRYMVXCCRMZ-NUBCRITNSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC(F)(F)F.Cl |
Canonical SMILES |
C1CNCC1OCC(F)(F)F.Cl |
Origin of Product |
United States |
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